Cas no 77590-52-4 (2-(6-fluoro-1H-indol-3-yl)propan-1-amine)

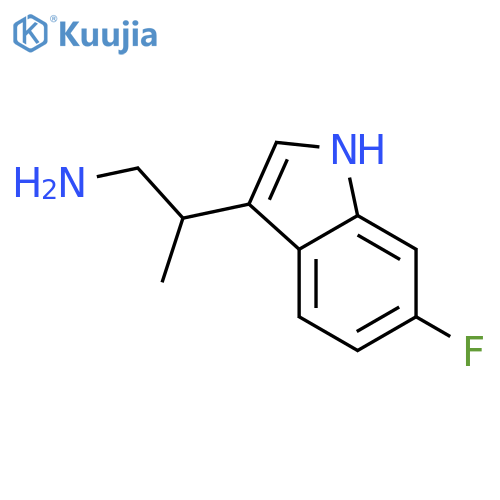

77590-52-4 structure

商品名:2-(6-fluoro-1H-indol-3-yl)propan-1-amine

2-(6-fluoro-1H-indol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(6-fluoro-1H-indol-3-yl)propan-1-amine

- 2-(6-Fluoro-1H-indol-3-yl)propylamine

- AC1L68IL

- AC1Q4NYA

- AR-1C8245

- CTK5E4674

- NSC96905

- NSC-96905

- SureCN6469180

- 77590-52-4

- DTXSID80294526

- 1H-Indole-3-ethanamine, 6-fluoro-.beta.-methyl-

- KJGOEBPCOOEHSG-UHFFFAOYSA-N

- SCHEMBL6469180

- 2-(6-Fluoro-1H-indol-3-yl)propylamine #

- EN300-345167

-

- MDL: MFCD21985132

- インチ: InChI=1S/C11H13FN2/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11/h2-4,6-7,14H,5,13H2,1H3

- InChIKey: KJGOEBPCOOEHSG-UHFFFAOYSA-N

- ほほえんだ: CC(CN)C1=CNC2=C1C=CC(=C2)F

計算された属性

- せいみつぶんしりょう: 192.10639

- どういたいしつりょう: 192.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

- PSA: 41.81

- LogP: 3.06950

2-(6-fluoro-1H-indol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345167-0.05g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 0.05g |

$1261.0 | 2025-03-18 | |

| Enamine | EN300-345167-0.25g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 0.25g |

$1381.0 | 2025-03-18 | |

| Enamine | EN300-345167-0.1g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 0.1g |

$1320.0 | 2025-03-18 | |

| Enamine | EN300-345167-10g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 10g |

$6450.0 | 2023-09-03 | ||

| Enamine | EN300-345167-1.0g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 1.0g |

$1500.0 | 2025-03-18 | |

| Enamine | EN300-345167-2.5g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 2.5g |

$2940.0 | 2025-03-18 | |

| Enamine | EN300-345167-0.5g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 0.5g |

$1440.0 | 2025-03-18 | |

| Enamine | EN300-345167-10.0g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 10.0g |

$6450.0 | 2025-03-18 | |

| Enamine | EN300-345167-1g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 1g |

$1500.0 | 2023-09-03 | ||

| Enamine | EN300-345167-5.0g |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine |

77590-52-4 | 95.0% | 5.0g |

$4349.0 | 2025-03-18 |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

77590-52-4 (2-(6-fluoro-1H-indol-3-yl)propan-1-amine) 関連製品

- 467452-26-2(2-(4-Fluoro-1H-indol-3-yl)ethanamine)

- 576-16-9(5-Fluorotryptamine)

- 575-85-9(2-(6-fluoro-1H-indol-3-yl)ethan-1-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量